(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 399000-02-3
Cat. No.: VC7008033
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 399000-02-3 |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.53 |
| IUPAC Name | N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C20H21N3O4S2/c1-22-18-16(27-2)6-5-7-17(18)28-20(22)21-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3 |
| Standard InChI Key | CLIRWEOQLOHCHI-QZQOTICOSA-N |
| SMILES | CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features three distinct components (Fig. 1):
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Benzo[d]thiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 2, respectively.
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Substituents on the thiazole ring:
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4-Methoxy group (-OCH₃)
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3-Methyl group (-CH₃)
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Benzamide-pyrrolidine sulfonyl side chain:
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A benzamide group (N-(benzoyl)amide) at position 2 of the thiazole.
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4-(Pyrrolidin-1-ylsulfonyl) substitution on the benzamide’s phenyl ring.
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Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₃O₄S₂ |
| Molecular Weight | 458.57 g/mol |
| IUPAC Name | (E)-N-(4-methoxy-3-methyl-2,3-dihydrobenzo[d]thiazol-2-ylidene)-4-(pyrrolidine-1-sulfonyl)benzamide |
| Key Functional Groups | Thiazole, sulfonamide, benzamide, pyrrolidine |
The (E)-configuration refers to the geometry of the imine bond (C=N) in the thiazole-amide linkage, critical for molecular recognition in biological systems .
Synthesis and Structural Modification
Synthetic Pathway
While no explicit synthesis of this compound is documented, analogous routes for morpholinosulfonyl derivatives suggest a multistep strategy:
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Thiazole Core Formation:
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Cyclocondensation of 4-methoxy-3-methyl-2-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) yields the benzo[d]thiazol-2(3H)-one intermediate.
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Imine Formation:
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Reaction with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under basic conditions (e.g., triethylamine) introduces the benzamide group.
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Oxidation and Tautomerism:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N, DCM | 65–70 |
| 2 | 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride, DMAP, THF | 50–55 |
| 3 | Air oxidation, RT, 24 h | 85–90 |
Structure-Activity Relationship (SAR) Analysis
Thiazole Core Modifications
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4-Methoxy Group: Electron-donating methoxy enhances aromatic π-stacking with hydrophobic protein pockets, as seen in anticonvulsant thiazoles .
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3-Methyl Group: Steric effects from the methyl group may restrict rotational freedom, improving target binding specificity .
Sulfonamide-Pyrrolidine Moiety
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Pyrrolidine vs. Morpholine: Compared to morpholinosulfonyl analogs, pyrrolidine’s smaller ring size (5-membered vs. 6-membered) increases conformational rigidity, potentially enhancing affinity for enzymes like carbonic anhydrase .
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Sulfonamide Group: The -SO₂NH- group mimics endogenous substrates in enzyme active sites, enabling inhibition of targets such as cyclooxygenase (COX) or histone deacetylases (HDACs) .
Table 3: SAR of Analogous Thiazole Derivatives
| Compound | Key Substituent | Biological Activity |
|---|---|---|
| 1 (PMC9268695) | 4-Chlorophenyl | Anticonvulsant (ED₅₀ = 24.38 mg/kg) |
| 35a (PMC9268695) | Ethyl carboxylate | Anticancer (IC₅₀ = 8.2 µM, HepG2) |
| 53 (PMC9268695) | Chloride-linked phenyl | Anti-tubercular (MIC = 0.09 µg/mL) |
| Morpholinosulfonyl analog | Morpholine ring | Enzyme inhibition (IC₅₀ = 12 nM) |
Hypothesized Biological Activities
Antimicrobial Activity
Analogous compounds with electron-withdrawing substituents (e.g., Cl, SO₂R) exhibit anti-tubercular activity . The sulfonamide group’s ability to chelate metal ions in bacterial enzymes could explain this effect.
Central Nervous System (CNS) Effects
Thiazoles like 1 and 7a show anticonvulsant properties by modulating GABAergic pathways . The target compound’s lipophilic benzamide moiety may enhance blood-brain barrier penetration, suggesting potential CNS applications.
Comparative Analysis with Structural Analogs
(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
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Structural Differences: Additional 7-methyl group and cinnamamide side chain.
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Activity: Unreported in literature, but cinnamamide’s α,β-unsaturated ketone may confer antioxidant properties.
Morpholinosulfonyl Analog
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Key Difference: Morpholine (O-containing) vs. pyrrolidine (N-containing) sulfonyl group.
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Implications: Pyrrolidine’s higher basicity (pKₐ ~11) versus morpholine (pKₐ ~8.3) may alter ionization state and membrane permeability.
Future Directions and Applications
Medicinal Chemistry
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Optimization: Introduce fluorine at the benzamide’s para position to enhance metabolic stability .
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Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) to identify primary targets.
Materials Science
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Conductive Polymers: Thiazole’s electron-rich structure could serve as a dopant in organic semiconductors.
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